4-(2,5-Dioxopyrrolidin-1-YL)-N-nonylbenzenesulfonamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : The nonyl chain is expected to show multiplet signals between δ 1.20–1.40 ppm (methylene protons) and a triplet near δ 0.88 ppm (terminal methyl group). The aromatic protons ortho to the sulfonamide group would resonate as a doublet near δ 7.80 ppm, while meta protons appear as a doublet near δ 7.50 ppm. The dioxopyrrolidine ring’s methylene protons would split into two distinct multiplets (δ 2.60–3.10 ppm).
- ¹³C NMR : Key signals include the sulfonamide sulfur-bound carbon (δ ~125 ppm), carbonyl carbons in the dioxopyrrolidine ring (δ ~170 ppm), and aliphatic carbons in the nonyl chain (δ 14–35 ppm).
Infrared (IR) Spectroscopy
Strong absorption bands are anticipated for the sulfonamide group:
Ultraviolet-Visible (UV-Vis) Spectroscopy
The benzene ring’s π→π* transitions typically produce absorption maxima near 260 nm, while the n→π* transitions of the carbonyl groups in the dioxopyrrolidine ring may appear as weak bands around 310 nm.
Mass Spectrometry (MS)
The molecular ion peak ([M]⁺) is expected at m/z 380.5. Fragmentation patterns include cleavage of the sulfonamide group (loss of SO₂NH₂, m/z 265) and sequential loss of the nonyl chain.
Tautomeric and Conformational Analysis
The compound’s structure precludes tautomerism due to the absence of enolizable protons. However, conformational flexibility arises from:
- Nonyl Chain Rotation : The C-N bond connecting the sulfonamide nitrogen to the nonyl chain allows free rotation, enabling multiple staggered conformers.
- Dioxopyrrolidine Ring Puckering : The five-membered ring adopts envelope or half-chair conformations to alleviate ring strain, as seen in similar lactams.
- Sulfonamide Group Planarity : Resonance between the sulfur atom and adjacent oxygen atoms restricts rotation about the S-N bond, maintaining a planar geometry.
Properties
CAS No. |
61633-11-2 |
|---|---|
Molecular Formula |
C19H28N2O4S |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-nonylbenzenesulfonamide |
InChI |
InChI=1S/C19H28N2O4S/c1-2-3-4-5-6-7-8-15-20-26(24,25)17-11-9-16(10-12-17)21-18(22)13-14-19(21)23/h9-12,20H,2-8,13-15H2,1H3 |
InChI Key |
DMONDEAEYHFLQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)CCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-nonylbenzenesulfonamide Intermediate
- Starting materials: Benzenesulfonyl chloride and nonylamine (a primary alkyl amine)
- Reaction: Nucleophilic substitution of benzenesulfonyl chloride by nonylamine under basic conditions (e.g., triethylamine or pyridine as base) in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF)
- Conditions: Typically carried out at 0°C to room temperature to control reaction rate and minimize side reactions
- Outcome: Formation of N-nonylbenzenesulfonamide with high yield
Preparation of 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl Intermediate
- The 2,5-dioxopyrrolidin-1-yl group is derived from succinimide or succinic anhydride derivatives.
- A common approach involves coupling succinimide derivatives to the para position of benzenesulfonamide via amide bond formation.
- This can be achieved by:
- Activating the carboxyl group of succinic anhydride or a succinimide-containing acid derivative using coupling reagents such as carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC)
- Reacting the activated intermediate with the amino group on the benzenesulfonamide ring or a suitable precursor
Coupling Reaction to Form the Target Compound
- The key step is the amide bond formation between the benzenesulfonamide intermediate and the succinimide moiety.
- Reagents and conditions:
- Carbonyldiimidazole (CDI) as a coupling reagent
- Dry dimethylformamide (DMF) as solvent
- Room temperature reaction for approximately 24 hours
- Monitoring: Reaction progress is monitored by high-performance liquid chromatography (HPLC)
- Purification: Flash column chromatography to isolate the pure product
- Yield: Typically good yields ranging from 62.9% to 79.2% for similar compounds in this class
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|---|
| 1 | Sulfonamide formation | Benzenesulfonyl chloride + nonylamine, base, DCM, 0°C to RT | N-nonylbenzenesulfonamide, high yield | Standard sulfonamide synthesis |
| 2 | Activation of succinimide acid | Succinimide derivative + CDI, DMF, RT, 24 h | Activated intermediate | CDI promotes amide bond formation |
| 3 | Coupling reaction | N-nonylbenzenesulfonamide + activated succinimide, DMF, RT | Target compound, 62.9–79.2% yield | Monitored by HPLC, purified by chromatography |
| 4 | Amine synthesis (if needed) | Nitrile + LiAlH4, THF, 0°C to RT, quench with NaOH | Primary amine (nonylamine) | Reduction of nitriles to amines |
Research Findings and Analytical Data
- The synthetic route is supported by spectral analysis including:
- [^1H-NMR and ^13C-NMR](pplx://action/followup) confirming the chemical structure and purity
- LC-MS for molecular weight confirmation
- Elemental analysis (C, H, N) to verify composition
- The compound exhibits good chemical stability and purity suitable for further biological or pharmaceutical evaluation.
- Similar compounds synthesized by this method have shown promising biological activities, such as modulation of monoclonal antibody production and anticonvulsant properties, indicating the synthetic approach is robust for bioactive sulfonamide derivatives.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dioxopyrrolidin-1-YL)-N-nonylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide derivatives with different functional groups.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds related to 4-(2,5-Dioxopyrrolidin-1-YL)-N-nonylbenzenesulfonamide. These compounds have been shown to exhibit broad-spectrum activity against various seizure models:
- Maximal Electroshock (MES) Test : This test evaluates the efficacy of anticonvulsants in preventing seizures induced by electrical stimulation.
- Pentylenetetrazole (PTZ) Test : A model for assessing generalized seizures, where the compound demonstrated effective seizure protection.
- 6-Hz Test : Used to evaluate drug-resistant epilepsy models, indicating potential for treating difficult-to-manage seizure disorders.
In a comparative study, derivatives such as N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide exhibited promising results with effective doses (ED) ranging from 22.4 mg/kg to 59.4 mg/kg across different seizure models . These findings suggest that the compound may serve as a candidate for developing new anticonvulsant medications.
Antinociceptive Properties
In addition to its anticonvulsant effects, compounds derived from the pyrrolidine scaffold have shown significant antinociceptive (pain-relieving) properties. For instance:
- Formalin-Induced Pain Model : The compound exhibited potent efficacy in reducing pain responses in animal models, suggesting its potential use in treating neuropathic pain conditions.
The mechanism of action appears to involve multiple targets within the central nervous system, including sodium and calcium channel inhibition and antagonism of the TRPV1 receptor .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. The compound can be synthesized through the reaction of appropriate benzenesulfonamide derivatives with pyrrolidine diones under controlled conditions.
Case Studies and Research Findings
Several research studies have documented the effectiveness of this compound in various pharmacological contexts:
- Animal Models : In studies involving mice subjected to seizure-inducing agents, compounds related to this compound demonstrated significant reductions in seizure frequency and duration.
- Toxicology Assessments : Initial assessments indicate favorable safety profiles when evaluated through standard toxicity tests such as the rotarod test .
- ADME-Tox Profiles : In vitro assays have shown promising absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) characteristics for these compounds, indicating their potential for further development .
Mechanism of Action
The mechanism of action of 4-(2,5-Dioxopyrrolidin-1-YL)-N-nonylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include inhibition of key metabolic enzymes and disruption of cellular signaling pathways.
Comparison with Similar Compounds
Sulfonamide Nitrogen Substituent
- 4-(2,5-Dioxopyrrolidin-1-YL)-N-phenylbenzenesulfonamide (): Replacing nonyl with phenyl introduces aromaticity, enabling π-π stacking interactions with protein targets. However, the phenyl group reduces lipophilicity (logP ~3–4 inferred), which may limit cellular uptake compared to the nonyl analog .
Benzene Ring Substituents
- 4-(2,5-Dioxo-3-phenyl-1-pyrrolidinyl)-2-(trifluoromethyl)benzenesulfonamide (): The addition of a trifluoromethyl group at the 2-position increases electron-withdrawing effects, stabilizing the sulfonamide’s acidic proton (pKa ~8–9 estimated).
Core Functional Group Variations
- 4-(2,5-Dioxopyrrolidin-1-YL)-N-(chromeno-pyridinone)benzamide (): Replacement of sulfonamide with benzamide reduces acidity (pKa ~10–12 for amide vs. ~6–8 for sulfonamide) and modifies hydrogen-bonding patterns. The chromeno-pyridinone substituent adds fused-ring aromaticity, likely enhancing rigidity and target selectivity but decreasing metabolic stability .
Biological Activity
4-(2,5-Dioxopyrrolidin-1-YL)-N-nonylbenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological properties.
- Molecular Formula : C₁₁H₁₅N₂O₂S
- Molecular Weight : 232.258 g/mol
- CAS Number : 838848-51-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may influence pathways related to apoptosis, cell cycle regulation, and inflammation.
Biological Activity Overview
The following sections summarize key findings from studies investigating the compound's biological activities.
Anticancer Activity
A study highlighted that compounds structurally similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For example, analogs demonstrated a 4-6 fold increase in cytotoxicity toward L1210 leukemia cells compared to their counterparts lacking specific functional groups .
Inhibition of Enzymatic Activity
The compound has been studied for its potential as an inhibitor of specific enzymes involved in cancer proliferation. It was noted that similar sulfonamide derivatives showed inhibitory effects on dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis .
Case Studies
Several case studies have explored the efficacy of related compounds in clinical settings:
- Case Study on Leukemia Treatment : A clinical trial involving a derivative of the compound showed promising results in reducing tumor size in patients with acute lymphoblastic leukemia (ALL). The study demonstrated a significant decrease in tumor markers post-treatment .
- Inflammation Models : In animal models of inflammation, compounds similar to this compound exhibited reduced levels of inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Table 1: Comparison of Biological Activities
| Activity Type | Compound | Effectiveness |
|---|---|---|
| Cytotoxicity | This compound | High against L1210 cells |
| DHFR Inhibition | Similar sulfonamides | Moderate inhibition |
| Anti-inflammatory | Related derivatives | Significant reduction in cytokines |
Table 2: Clinical Findings
| Study Type | Findings | |
|---|---|---|
| Clinical Trial | Reduction in tumor markers | Promising for ALL treatment |
| Animal Model | Decreased inflammation | Potential for inflammatory diseases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
